4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate
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Overview
Description
4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate is a synthetic organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities
Preparation Methods
The synthesis of 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate typically involves a two-step reaction process. The first step is the synthesis of a methoxy amino chalcone through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4′-aminoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, in ethanol. The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .
Chemical Reactions Analysis
4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antioxidant, antibacterial, and anticancer properties, making it useful in biological research.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. The presence of the dimethoxyphenyl group enhances its ability to interact with biological molecules and exert its effects .
Comparison with Similar Compounds
4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate can be compared with other similar chalcone derivatives, such as:
4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its biological activity and chemical properties.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound combines a chalcone structure with a quinoline moiety, resulting in unique pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Properties
IUPAC Name |
[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-27-22-15-9-17(16-23(22)28-2)8-14-21(25)18-10-12-20(13-11-18)29-24(26)19-6-4-3-5-7-19/h3-16H,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACJWHCJGPDUSF-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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